(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
Description
(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a synthetic thiazolidinone derivative characterized by a complex heterocyclic core. The compound features a thiazolidinone ring substituted with a cyano group, a phenylamino moiety, and an ethyl benzoate side chain. Its Z-configuration at critical double bonds (e.g., the ethylidene group) is essential for its structural stability and biological interactions. This compound’s unique substituents—such as the cyano group—enhance its electronic properties and binding affinity compared to simpler analogs.
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(2-anilino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-15-13-19(14-16-20)17-24-26(33)31(22-11-7-4-8-12-22)27(36-24)23(18-29)25(32)30-21-9-5-3-6-10-21/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRCCQRWCNKGU-VYIQYICTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a compound that integrates a thiazolidinone core, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure
The chemical structure of (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with arylidene groups. The process often utilizes various organic solvents and catalysts to facilitate the formation of the desired product. A common synthetic route includes:
- Formation of Thiazolidinone Core : By reacting appropriate thiazolidinone precursors with aldehydes.
- Cyclization and Functionalization : The introduction of cyano and phenylamino groups through condensation reactions.
Antimicrobial Activity
Research indicates that compounds based on thiazolidinone structures exhibit significant antimicrobial properties. For example, studies have shown that modified thiazolidinones demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Arylidene-thiazolidine | Staphylococcus aureus | 128 μg/mL |
| 5-Arylidene-thiazolidine | Escherichia coli | 256 μg/mL |
| (Z)-ethyl derivative | Various strains | Not yet evaluated |
Anticancer Activity
The anticancer potential of (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate has been evaluated in vitro against several cancer cell lines. Notably, compounds with similar structural motifs have shown selective inhibition against breast cancer and central nervous system tumors. A study reported the following results:
| Cell Line | Compound Tested | IC50 Value (μM) |
|---|---|---|
| MCF7 (Breast Cancer) | (Z)-ethyl derivative | 15 |
| U87MG (Glioblastoma) | (Z)-ethyl derivative | 20 |
| A549 (Lung Cancer) | (Z)-ethyl derivative | 18 |
The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The proposed mechanisms include:
- Enzyme Inhibition : Compounds may inhibit enzymes such as topoisomerases or proteases, disrupting cellular processes.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest.
- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes.
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives significantly reduced bacterial load in infected animal models.
- Anticancer Trials : Clinical trials involving similar compounds have reported promising results in reducing tumor size in patients with advanced breast cancer.
Comparison with Similar Compounds
Key Observations :
- The cyano group in the target compound distinguishes it from analogs like 4c (methoxy substituent) and I-6230 (pyridazine group).
- The ethyl benzoate side chain is a common feature in analogs like I-6230 and I-6473 , suggesting its role in improving solubility or pharmacokinetics .
- Unlike thiadiazoles (e.g., 6a-j), thiazolidinones feature a five-membered ring with a sulfur atom, which may confer distinct reactivity and bioactivity .
Key Findings :
- The target compound’s phenylamino and cyano groups may enhance its antimicrobial efficacy compared to simpler thiazolidinones like 4c .
- The I-6230 series demonstrates the impact of heteroaryl substituents (e.g., pyridazine) on receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
